Product packaging for Keto Diclofenac Sodium Salt(Cat. No.:CAS No. 70757-34-5)

Keto Diclofenac Sodium Salt

Cat. No.: B584823
CAS No.: 70757-34-5
M. Wt: 333.12
InChI Key: COAMWODXCYKJRG-UHFFFAOYSA-N
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Description

Nomenclature and Structural Context within Non-Steroidal Anti-Inflammatory Drug (NSAID) Derivatives Research

Keto Diclofenac (B195802) Sodium Salt is a specific derivative of diclofenac, a widely used NSAID. Its formal chemical name is sodium 2-(2-(2,6-dichloroanilino)phenyl)-2-oxoacetate. alentris.org It is also commonly referred to by several synonyms, including Diclofenac Glyoxylic Acid, Diclofenac Keto Analog, and is listed as a known impurity of diclofenac. sigmaaldrich.comlongdom.orggoogle.comveeprho.com

Structurally, it is distinguished from its parent compound, diclofenac, by the presence of a ketone group (C=O) adjacent to the carboxylate function on the phenylacetic acid moiety. This modification transforms the acetic acid side chain of diclofenac into an α-keto acid group. This structural change significantly alters the electronic and steric properties of the molecule, which has implications for its chemical reactivity and biological interactions.

Historical Context of Diclofenac Derivatives Research and the Rationale for Structural Modification

Research into diclofenac derivatives has been motivated by several factors since the introduction of the parent drug. A primary driver has been the effort to mitigate the gastrointestinal side effects associated with long-term NSAID use. simsonpharma.com Scientists have explored creating prodrugs by modifying the carboxylic acid group of diclofenac to reduce direct irritation of the stomach lining. simsonpharma.com

Furthermore, the study of diclofenac derivatives is essential for understanding its metabolic fate in the body. The identification of metabolites is a critical aspect of drug development and post-market surveillance. Keto Diclofenac, the free acid form of the sodium salt, is recognized as an impurity and a potential metabolite of diclofenac. nih.govoup.com Therefore, its synthesis and characterization are vital for developing analytical methods to ensure the purity and quality of diclofenac pharmaceutical formulations. longdom.orgnih.gov The development of reliable HPLC methods, for instance, allows for the accurate detection and quantification of such impurities. longdom.orgnih.gov

The rationale for structural modification also extends to exploring new therapeutic possibilities. Researchers have synthesized various diclofenac derivatives to investigate enhanced or novel pharmacological activities, including potential anticancer or antimicrobial properties. cyberleninka.ru While Keto Diclofenac Sodium Salt itself is not a primary candidate in this therapeutic expansion, its study contributes to the broader knowledge base of how structural changes to the diclofenac scaffold impact its activity.

Overview of Key Research Areas in Pharmaceutical Chemistry Relevant to this compound

The study of this compound intersects with several key areas of pharmaceutical chemistry:

Impurity Profiling and Analytical Method Development: A significant area of research is the development and validation of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), to detect and quantify impurities in diclofenac drug products. longdom.orgnih.govresearchgate.netingentaconnect.com The presence of impurities like Keto Diclofenac can impact the safety and efficacy of the final pharmaceutical product. As such, regulatory bodies require strict control over these substances. The synthesis of pure this compound as a reference standard is a prerequisite for the validation of these analytical methods. google.com

Metabolism and Toxicology: Understanding how diclofenac is metabolized in the body is crucial for assessing its safety. The study of derivatives like Keto Diclofenac helps to elucidate metabolic pathways. While diclofenac primarily undergoes hydroxylation, other metabolic transformations can occur, and identifying these metabolites is essential for a complete toxicological profile.

Synthesis of Reference Standards: The synthesis of high-purity reference standards of drug impurities and metabolites is a specialized field within pharmaceutical chemistry. These standards are indispensable for quality control laboratories to accurately identify and quantify impurities in bulk drug substances and finished products. Several chemical suppliers specialize in the synthesis of compounds like this compound for this purpose. sigmaaldrich.comgoogle.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: While not a direct therapeutic agent, the structural features of this compound can inform broader SAR studies. By comparing the (lack of) activity of such derivatives to the parent drug, researchers can better understand which molecular features are essential for the desired anti-inflammatory effects. The introduction of a keto group, for example, alters the molecule's ability to bind to cyclooxygenase (COX) enzymes, the primary targets of NSAIDs. oup.com

Compound Nomenclature

Properties

CAS No.

70757-34-5

Molecular Formula

C14H9Cl2NNaO3

Molecular Weight

333.12

IUPAC Name

2-[2-(2,6-dichloroanilino)phenyl]-2-oxoacetic acid;sodium

InChI

InChI=1S/C14H9Cl2NO3.Na/c15-9-5-3-6-10(16)12(9)17-11-7-2-1-4-8(11)13(18)14(19)20;/h1-7,17H,(H,19,20);

InChI Key

COAMWODXCYKJRG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C(=O)O)NC2=C(C=CC=C2Cl)Cl.[Na]

Synonyms

2-[(2,6-Dichlorophenyl)amino]-α-oxo-benzeneacetic Acid Sodium Salt

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Keto Diclofenac Sodium Salt

Retrosynthetic Analysis and Proposed Synthetic Routes for Keto Diclofenac (B195802) Sodium Salt

A retrosynthetic analysis of the parent acid of Keto Diclofenac Sodium Salt, 2-(2-(2,6-dichloroanilino)phenyl)glyoxylic acid, reveals two primary logical disconnections for planning its synthesis.

Route 1: Functional Group Interconversion (FGI) The most direct retrosynthetic step involves the functional group interconversion of the α-keto acid moiety back to a more accessible phenylacetic acid structure. This identifies diclofenac acid as a key precursor, which could be oxidized to form the target molecule. This approach leverages the well-established and numerous synthetic routes available for diclofenac. tandfonline.com

Route 2: C-N Bond Disconnection A second approach involves the disconnection of the C-N bond of the central diphenylamine (B1679370) structure. This is a characteristic disconnection for molecules synthesized via cross-coupling reactions. This pathway leads to two precursor molecules: 2,6-dichloroaniline (B118687) and a derivative of 2-halophenylglyoxylic acid. This strategy relies on forming the diarylamine bond as a key step, a method analogous to the Ullmann condensation frequently used in the synthesis of diclofenac itself. wikipedia.orgorganic-chemistry.org

Based on this analysis, two primary forward synthetic routes are proposed:

Oxidation of a Diclofenac Precursor: Synthesis of diclofenac or its ester, followed by selective oxidation of the benzylic methylene (B1212753) group to a ketone.

Ullmann-type Condensation: A copper-catalyzed cross-coupling reaction between a 2-halophenylglyoxylic acid derivative and 2,6-dichloroaniline to construct the diphenylamine core. wikipedia.org

Development and Optimization of Novel Synthetic Pathways for this compound

As dedicated synthetic pathways for this compound are not extensively documented, development focuses on proposing and optimizing routes based on the retrosynthetic analysis.

Pathway A: Synthesis via Oxidation This pathway begins with the synthesis of a suitable diclofenac ester, such as diclofenac methyl ester. The ester can be prepared by standard esterification of diclofenac acid. ingentaconnect.com The crucial step is the subsequent oxidation of the benzylic methylene group (the -CH2- between the phenyl ring and the ester). This transformation from a phenylacetic ester to a phenylglyoxylic ester can be achieved using various oxidizing agents. The final step would be the saponification of the resulting keto-ester to yield the this compound.

Pathway B: Synthesis via Ullmann Condensation This route builds the molecule's core structure through a C-N bond formation. It would involve the reaction of a 2-halophenylglyoxylic acid ester (e.g., methyl 2-bromo-phenylglyoxylate) with 2,6-dichloroaniline. The Ullmann condensation traditionally requires a copper catalyst (such as copper powder or copper(I) salts), a base (like potassium carbonate), and often high temperatures in a polar aprotic solvent. wikipedia.orgjustia.com Modern improvements to this reaction involve the use of soluble copper catalysts with specific ligands to improve yields and lower reaction temperatures. wikipedia.orggoogle.com Following the coupling reaction, hydrolysis of the ester group would furnish the target sodium salt.

Table 1: Comparison of Proposed Synthetic Pathways for this compound

Feature Pathway A: Oxidation Pathway B: Ullmann Condensation
Starting Materials Diclofenac Acid or Ester 2-Halophenylglyoxylic Acid Ester, 2,6-Dichloroaniline
Key Reaction Benzylic Oxidation Ullmann Condensation (C-N Coupling)
Key Reagents Oxidizing Agent (e.g., SeO2, KMnO4) Copper Catalyst (e.g., CuI), Base (e.g., K2CO3), Ligand
Potential Advantages Utilizes readily available diclofenac precursors. More direct construction of the α-keto acid backbone.
Potential Challenges Achieving selective oxidation without affecting the aromatic rings or the secondary amine. Harsh reaction conditions (high temp), potential for side reactions, availability of the phenylglyoxylic starting material.

Synthesis of Structural Analogues and Chemically Modified Derivatives of this compound

Structural analogues of this compound can be synthesized by applying known derivatization reactions to the parent molecule's functional groups: the carboxylic acid, the secondary amine, and the aromatic rings. These modifications are often explored to alter the compound's physicochemical properties.

Ester and Amide Derivatives: The carboxylic acid group of the parent molecule, 2-(2-(2,6-dichloroanilino)phenyl)glyoxylic acid, is a prime site for modification.

Esterification: Reaction with various alcohols (e.g., methanol, ethanol) under acidic catalysis would yield the corresponding keto-esters. This is analogous to the synthesis of diclofenac methyl and ethyl esters. ingentaconnect.com

Amidation: Coupling the keto-acid with primary or secondary amines using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) would produce a range of keto-amide derivatives.

Derivatives from Side-Chain Modification: More complex modifications can be introduced, drawing from methodologies used for diclofenac. For instance, a propargyl ester of the keto-acid could be synthesized, which can then undergo a Mannich reaction with formaldehyde (B43269) and various secondary amines to create acetylenic amine derivatives. cyberleninka.ru This introduces a new functional moiety distant from the core structure.

Derivatives from Ring Substitution: Analogues can be created by altering the substituents on either aromatic ring, although this typically requires starting from different precursors rather than modifying the final keto-diclofenac molecule. Synthesizing analogues with different halogen or alkyl groups on the anilino ring would follow the Ullmann condensation pathway (Route B) but using a differently substituted aniline. nih.gov

Synthesis and Characterization of Process-Related Impurities and Degradants of this compound

The purity profile of this compound is critical, with potential impurities arising from both the synthetic process and subsequent degradation.

Process-Related Impurities: These impurities are byproducts or unreacted starting materials from the chosen synthetic route.

Starting Material Residues: Incompletely reacted 2,6-dichloroaniline or 2-halophenylglyoxylic acid derivatives could be present. brieflands.com

Coupling Byproducts: The Ullmann reaction can generate side products, such as those from incomplete halogen substitution (e.g., 2-(2-bromo-6-chlorophenylamino)phenylacetic acid, known as impurity D in diclofenac synthesis). justia.comgoogle.com

Intramolecular Cyclization Product: A well-known impurity in diclofenac production is 1-(2,6-dichlorophenyl)-2-indolinone (B195509) (Diclofenac EP Impurity A), a lactam formed by the intramolecular cyclization of the phenylacetic acid side chain. google.com It is plausible that the parent keto-acid could undergo a similar, though likely less favorable, cyclization to form an analogous indoline-2,3-dione structure. The synthesis of the diclofenac lactam impurity is typically achieved by treating diclofenac with a condensing agent. google.com

Degradation Products: this compound can be susceptible to degradation under various conditions, particularly oxidation. The degradation of diclofenac itself has been studied extensively, providing insight into likely pathways.

Oxidative Degradants: Diclofenac is known to degrade via oxidation to form hydroxylated derivatives (e.g., 4'-hydroxydiclofenac (B1664172) and 5-hydroxydiclofenac) and subsequently, reactive quinone imines. acs.orgnih.govnih.gov While Keto Diclofenac already possesses an oxidized side chain, its aromatic rings could still be susceptible to hydroxylation.

Relationship to Diclofenac Degradation: It is noteworthy that this compound can itself be considered a potential oxidative metabolite or degradant of diclofenac. Studies on diclofenac degradation have identified numerous products resulting from oxidation, including those involving changes to the acetic acid side chain. mdpi.comunina.it

Table 2: Potential Impurities and Degradants Relevant to this compound

Compound Name Type Probable Origin
2,6-Dichloroaniline Process-Related Impurity Unreacted starting material from Ullmann condensation. brieflands.com
1-(2,6-dichlorophenyl)indoline-2,3-dione Process-Related Impurity Potential intramolecular cyclization of the parent keto-acid.
Hydroxylated Keto-Diclofenac Degradation Product Oxidative degradation (hydroxylation) of the aromatic rings. nih.gov
Diclofenac Acid Process-Related Impurity Incomplete oxidation if using Pathway A.
1-(2,6-dichlorophenyl)-2-indolinone Related Substance A key impurity in the diclofenac starting material if using Pathway A. google.com

Advanced Spectroscopic and Solid State Structural Elucidation of Keto Diclofenac Sodium Salt

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 1-(2,6-dichlorophenyl)indolin-2-one (1D, 2D techniques for structural confirmation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural confirmation of organic molecules in solution. For 1-(2,6-dichlorophenyl)indolin-2-one, 1D NMR techniques such as ¹H and ¹³C NMR provide direct evidence of the covalent framework, while 2D techniques would be employed to confirm assignments and establish through-bond and through-space correlations.

The ¹H NMR spectrum confirms the key structural features of the molecule. A characteristic singlet is observed for the methylene (B1212753) protons (-CH₂) of the indolinone ring. The aromatic protons of both the indolinone system and the 2,6-dichlorophenyl ring appear as a series of multiplets in the downfield region. nih.gov The ¹³C NMR spectrum is equally informative, showing a distinct resonance for the carbonyl carbon (C=O) of the lactam at approximately 173.65 ppm, which is a clear indicator of the cyclized structure. mdpi.com The remaining carbon signals correspond to the methylene carbon and the aromatic carbons of the two ring systems. mdpi.com

Detailed analysis using 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would further solidify the structural assignment by establishing proton-proton and proton-carbon correlations, respectively.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 1-(2,6-dichlorophenyl)indolin-2-one Note: Data compiled from literature; solvent and instrument frequency may cause slight variations. mdpi.com

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Lactam C=O-173.65
Indolinone Aromatic CHs6.43 - 7.36 (multiplet)109.16 - 130.87
Dichlorophenyl Aromatic CHs7.39 - 7.53 (multiplet)127.97 - 135.52
Indolinone Quaternary Cs-124.32, 143.34
Dichlorophenyl Quaternary Cs-130.48
Methylene (-CH₂-)3.80 (singlet)35.77

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis of 1-(2,6-dichlorophenyl)indolin-2-one

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, allowing for the unambiguous determination of its elemental formula. For 1-(2,6-dichlorophenyl)indolin-2-one (C₁₄H₉Cl₂NO), the calculated exact mass is 277.0061. massbank.eulgcstandards.com Experimental HRMS data confirms this molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pathways, offering deeper structural insights. The fragmentation of the protonated molecule [M+H]⁺ at m/z 278.0134 is initiated by characteristic losses. The major fragment ions observed in GC-MS and LC-MS analyses correspond to losses of key functional groups, which helps to piece together the molecular structure. Common fragmentation patterns involve the cleavage of the indolinone ring system and losses related to the dichlorophenyl moiety. The most prominent peaks in the mass spectrum are often observed at m/z 277, 242, and 214. nih.gov

Table 2: Key Mass Fragments of 1-(2,6-dichlorophenyl)indolin-2-one Note: Fragmentation data is context-dependent (e.g., ESI, EI) and these represent commonly observed fragments. nih.govuni.lu

m/z (Mass/Charge Ratio)Proposed Fragment Identity
277.0061[M]⁺˙ (Molecular Ion)
242[M - Cl]⁺
214[M - Cl - CO]⁺ or other rearrangements

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Polymorph Discrimination of 1-(2,6-dichlorophenyl)indolin-2-one

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying functional groups and probing the solid-state structure of a compound.

Infrared (IR) Spectroscopy: The IR spectrum of 1-(2,6-dichlorophenyl)indolin-2-one is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactam ring. This peak typically appears around 1708-1733 cm⁻¹. mdpi.comderpharmachemica.com Other significant bands include C-H stretching vibrations from the aromatic rings and the methylene group, C=C stretching vibrations of the aromatic rings in the 1450-1610 cm⁻¹ region, and C-N stretching vibrations. The presence of the C-Cl bonds also gives rise to characteristic absorptions in the lower wavenumber region.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. ispub.com For 1-(2,6-dichlorophenyl)indolin-2-one, Raman spectra would be particularly sensitive to the symmetric stretching modes of the aromatic rings. While specific Raman data for this compound is not widely published, the technique is invaluable for polymorph discrimination. Different crystalline forms of the same molecule would exhibit distinct lattice vibrations (phonons) in the low-frequency region of the Raman spectrum, providing a unique fingerprint for each polymorph.

Table 3: Characteristic Infrared Absorption Bands for 1-(2,6-dichlorophenyl)indolin-2-one Note: Peak positions can vary based on the sample state (solid, solution) and measurement technique (e.g., KBr, ATR). nih.govderpharmachemica.com

Wavenumber (cm⁻¹)Vibrational Mode
~3100-2900Aromatic and Aliphatic C-H stretching
~1733Lactam C=O stretching (strong)
~1610Aromatic C=C stretching
~1450Aromatic C=C stretching
~750C-Cl stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Purity Assessment of 1-(2,6-dichlorophenyl)indolin-2-one

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is a widely used technique for quantitative analysis and purity assessment. The UV spectrum of 1-(2,6-dichlorophenyl)indolin-2-one is characterized by absorption bands arising from π→π* transitions within the aromatic systems of the indolinone and dichlorophenyl rings.

Studies involving the chromatographic separation of diclofenac (B195802) and its impurities utilize UV detection for quantification. Densitometric detection for 1-(2,6-dichlorophenyl)indolin-2-one is carried out at a wavelength (λmax) of 248 nm. nih.gov The molar absorptivity at this wavelength allows for the sensitive and accurate determination of the compound's concentration in solution, making UV-Vis spectroscopy a valuable tool for purity testing and quality control in pharmaceutical analysis. nih.gov

X-ray Crystallography and Single-Crystal X-ray Diffraction Studies of 1-(2,6-dichlorophenyl)indolin-2-one Polymorphs and Solvates

Single-crystal X-ray diffraction (SCXRD) provides the definitive three-dimensional arrangement of atoms in a crystalline solid, yielding precise bond lengths, bond angles, and information about intermolecular interactions.

The crystal structure of 1-(2,6-dichlorophenyl)indolin-2-one has been determined, revealing a monoclinic crystal system with the space group P2₁/c. nih.govresearchgate.net A key structural feature is the relative orientation of the two aromatic rings. The planar indole ring system is oriented at a significant dihedral angle of approximately 72.17° with respect to the dichlorophenyl ring. nih.govresearchgate.net This twisted conformation is a defining characteristic of the molecule's solid-state structure. The crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds and potential C-H···π interactions. nih.gov This detailed structural information is crucial for understanding its physical properties and for computational modeling studies.

Table 4: Single-Crystal X-ray Diffraction Data for 1-(2,6-dichlorophenyl)indolin-2-one Source: Acta Crystallographica Section E, 2009, E65, o583. nih.govresearchgate.net

ParameterValue
Chemical FormulaC₁₄H₉Cl₂NO
Molecular Weight278.12
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.1412 (8)
b (Å)8.0241 (9)
c (Å)11.0510 (13)
β (°)105.789 (2)
Volume (ų)609.35 (12)
Z (molecules/unit cell)2
Temperature (K)173
Dihedral Angle (Indole/Dichlorophenyl)72.17 (3)°

Powder X-ray Diffraction (PXRD) for Solid-State Phase Characterization and Amorphous Content Determination of 1-(2,6-dichlorophenyl)indolin-2-one

PXRD is instrumental in solid-state chemistry for:

Phase Identification: Comparing the experimental PXRD pattern of a bulk sample to a database of known patterns (or a theoretical pattern from SCXRD) allows for unambiguous identification of the crystalline form. marshall.edu

Polymorph Screening: It is the primary tool used to identify and distinguish between different polymorphs, which may have different physical properties.

Amorphous Content Determination: PXRD can quantify the amount of non-crystalline (amorphous) material in a sample. This is achieved by analyzing the broad, diffuse scattering (halo) produced by the amorphous phase in contrast to the sharp Bragg peaks from the crystalline phase.

Given that 1-(2,6-dichlorophenyl)indolin-2-one is known to be a crystalline solid, PXRD is an essential technique for ensuring phase purity and controlling the solid-state properties of the bulk material. nih.gov

Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Solid-State Transitions and Thermal Stability of 1-(2,6-dichlorophenyl)indolin-2-one

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For 1-(2,6-dichlorophenyl)indolin-2-one, a sharp endothermic peak would be observed on the DSC thermogram corresponding to its melting point. Literature values for the melting point are in the range of 147-158 °C. researchgate.netsmolecule.com The presence of a single, sharp peak is indicative of a pure crystalline substance. DSC is also highly effective for detecting polymorphism, as different crystalline forms will typically have different melting points and may exhibit solid-solid phase transitions prior to melting.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This technique is used to assess thermal stability and decomposition profiles. Studies on the thermal behavior of diclofenac have shown that it decomposes to form 1-(2,6-dichlorophenyl)indolin-2-one through intramolecular cyclization with the loss of a water molecule. researchgate.net A TGA analysis of pure 1-(2,6-dichlorophenyl)indolin-2-one would establish its own decomposition temperature, which is expected to be significantly higher than that of its parent compound, diclofenac acid. The TGA curve would show a stable mass until the onset of decomposition.

Advanced Microscopy for Morphology (Scanning Electron Microscopy, Transmission Electron Microscopy) of Keto Diclofenac Sodium Salt Crystals and Formulations

Advanced microscopic techniques, specifically Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable tools for the morphological characterization of this compound crystals and their various formulations. These methods provide high-resolution images of the material's surface topography, shape, size, and internal structure, which are critical parameters influencing the physicochemical properties and performance of the active pharmaceutical ingredient (API) and its final dosage forms.

Scanning Electron Microscopy (SEM)

SEM is widely utilized to examine the surface morphology and crystal habit of this compound. In a study involving diclofenac-proline nano-co-crystals, SEM imaging revealed that the particles were within the nano-range. The smallest crystals observed had dimensions of 400 nm by 400 nm, while the largest reached a size of 400 nm by 1000 nm. nih.gov This level of detail is crucial for understanding the material's flowability and compaction properties during manufacturing.

Furthermore, SEM has been instrumental in characterizing various formulations of diclofenac sodium. For instance, when encapsulated in chitosan-based hydrogels, SEM images showed a porous morphology with interconnected pores and thick walls. nih.govmdpi.com Interestingly, no distinct geometric crystals of the drug were observed within the pores or the pore walls, suggesting that the diclofenac was embedded at a sub-micrometric level, likely through hydrogen bonding with the chitosan. nih.gov In another application, SEM was used to visualize microparticles of diclofenac sodium, which were found to be discrete and spherical. researchgate.net Similarly, in the development of a modified diatom-based ocular suspension for sustained delivery, SEM imaging confirmed that the modification process did not alter the topography of the diatoms used as a drug carrier. nih.gov

Transmission Electron Microscopy (TEM)

While SEM provides surface information, TEM offers insights into the internal structure and morphology of nanomaterials. For diclofenac-proline nano-co-crystals, TEM analysis provided even smaller size estimations than SEM, with the smallest nano-co-crystals measuring approximately 100 nm in width and 350 nm in length. nih.gov TEM was also able to visualize the nano-co-crystals both within a globule carrier and as individual particles outside the globule. nih.gov

In the context of formulations, TEM has been used to characterize diclofenac-loaded chitosan nanoparticles. These images revealed that the nanoparticles were spherical in shape. researchgate.net The combination of SEM and TEM provides a comprehensive understanding of the morphological characteristics of both the pure this compound and its formulated products.

The following table summarizes the morphological findings from various studies using advanced microscopy techniques.

TechniqueSample TypeObserved MorphologyParticle Size
SEM Diclofenac-proline nano-co-crystalNano-range crystalsSmallest: 400 nm x 400 nm; Largest: 400 nm x 1000 nm nih.gov
SEM Diclofenac sodium in chitosan hydrogelPorous structure with interconnected poresDrug embedded at sub-micrometric level nih.govmdpi.com
SEM Diclofenac sodium microparticlesDiscrete and spherical microcapsulesNot specified researchgate.net
TEM Diclofenac-proline nano-co-crystalNano-co-crystals in and out of a globule carrierSmallest: 100 nm x 350 nm nih.gov
TEM Diclofenac-loaded chitosan nanoparticlesSpherical nanoparticlesNot specified researchgate.net

Computational Chemistry and Molecular Modeling of Keto Diclofenac Sodium Salt

Quantum Chemical Calculations for Electronic Structure, Conformation, and Reactivity of Keto Diclofenac (B195802) Sodium Salt

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules like Keto Diclofenac Sodium Salt. researchgate.netresearchgate.netuobaghdad.edu.iqbcrec.idnih.govresearchgate.netscispace.com These methods provide insights into the molecule's three-dimensional arrangement (conformation), the distribution of electrons within its structure (electronic structure), and its propensity to participate in chemical reactions (reactivity).

The electronic properties are often described by analyzing the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (GAP) is a key indicator of chemical reactivity. researchgate.net For Diclofenac, the HOMO value has been calculated at approximately -5.77 eV and the LUMO at -0.71 eV, resulting in an energy gap of 5.05 eV. researchgate.net

The introduction of a keto group in this compound is expected to alter these electronic properties. The electron-withdrawing nature of the carbonyl group would likely lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity and interaction with biological targets.

Table 1: Theoretical Quantum Chemical Parameters for Diclofenac and Postulated Effects on this compound

ParameterReported Value for DiclofenacPostulated Effect for this compoundSignificance
HOMO Energy-5.77 eV researchgate.netExpected to be lower (more negative)Relates to electron-donating ability and susceptibility to oxidation.
LUMO Energy-0.71 eV researchgate.netExpected to be lower (more negative)Relates to electron-accepting ability and susceptibility to reduction.
HOMO-LUMO Gap (ΔE)5.05 eV researchgate.netMay be altered, influencing reactivityIndicates chemical reactivity and kinetic stability.
Dipole Moment~2.65 D scirp.orgLikely increased due to the polar keto groupInfluences solubility and intermolecular interactions.
Phenyl Ring Twist Angle~58.55° researchgate.netMay be modified by steric/electronic effectsCrucial for binding to target enzymes like COX. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing a dynamic picture of conformational changes and intermolecular interactions. researchgate.netrsc.orgnih.govmdpi.com For Diclofenac Sodium, MD simulations have been extensively used to investigate its behavior in aqueous solutions, which is critical for understanding its solubility and aggregation properties. rsc.orgnih.govresearchgate.net

Classical MD simulations of Diclofenac Sodium in water have shown an equilibrium between the hydrated anion (monomer) and a hydrated dimer. nih.gov These studies reveal that Diclofenac molecules can form micelle-like self-associated aggregates. This aggregation is driven by intermolecular forces such as π–π stacking interactions between the aromatic rings and C–H⋯π hydrogen bonds. rsc.orgresearchgate.net The formation of these aggregates is influenced by factors like drug concentration and the protonation state of the molecule. rsc.org

Simulations have been performed using "supercells" containing multiple Diclofenac Sodium molecules and thousands of water molecules to observe these aggregation phenomena over nanosecond timescales. nih.govnih.gov The analysis of such simulations includes calculating parameters like the solvent-accessible surface area (SASA), which helps quantify the packing of molecules within an aggregate. nih.govmdpi.com

For this compound, MD simulations would be invaluable for assessing how the keto group affects its conformational flexibility and its interactions with water and other solute molecules. The increased polarity from the keto group might alter the balance of hydrophobic and hydrophilic interactions, potentially leading to different aggregation patterns compared to the parent Diclofenac.

Table 2: Key Findings from Molecular Dynamics Simulations of Diclofenac in Aqueous Solution

Phenomenon StudiedSimulation DetailsKey FindingsRelevance for this compound
Solvation and AggregationClassical and ab initio MD simulations in water. rsc.orgFormation of micelle-like aggregates; driven by π–π interactions and hydrogen bonds. rsc.orgresearchgate.netThe keto group's polarity may influence the size and stability of aggregates.
Dimer FormationMD simulations of supercells with multiple Na-Diclofenac molecules. nih.govAn equilibrium exists between hydrated monomers and hydrated dimers. nih.govThe strength and geometry of dimer interactions could be altered.
Conformational StabilityAb initio MD simulations at 300 K. researchgate.netAnalysis of intramolecular hydrogen bond lifetimes and phenyl ring flexibility. researchgate.netThe keto group could introduce additional conformational constraints or flexibility.

In Silico Docking Studies with Relevant Biomolecular Targets for this compound

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. umm.ac.idjidmr.comnih.govjneonatalsurg.comnih.govuobaghdad.edu.iqnih.govresearchgate.net This method is crucial for understanding the molecular basis of a drug's mechanism of action at an acellular level. For Diclofenac, docking studies have primarily focused on its interaction with cyclooxygenase (COX) enzymes, its main therapeutic targets. umm.ac.idresearchgate.netresearchgate.net

Docking simulations of Diclofenac into the active site of COX-2 have identified key interactions responsible for its inhibitory activity. The carboxylic acid group of Diclofenac typically forms crucial hydrogen bonds with amino acid residues such as Tyr-385 and Ser-530 within the COX-2 active site. researchgate.netresearchgate.net Additionally, hydrophobic interactions between the dichlorophenyl ring of Diclofenac and hydrophobic residues in the enzyme's binding pocket contribute significantly to the stability of the complex. umm.ac.idresearchgate.net

Docking studies are evaluated using scoring functions that estimate the binding affinity, often expressed as binding energy (ΔG) in kcal/mol. For the Diclofenac-COX-2 complex, binding energies have been reported in the range of -7.8 to -10.7 kcal/mol, depending on the specific software and parameters used. umm.ac.idnih.gov Beyond COX enzymes, docking has been used to explore Diclofenac's interactions with other targets, including succinate dehydrogenase (SDH) and various proteins involved in cancer metabolism, such as GLUT1 and LDH A. jneonatalsurg.comnih.govresearchgate.net

For this compound, docking studies would be essential to predict its binding affinity and orientation within the active sites of relevant targets like COX-2. The presence of the keto group provides an additional hydrogen bond acceptor, which could lead to new or altered interactions with receptor residues, potentially modifying its inhibitory profile compared to Diclofenac.

Table 3: Summary of In Silico Docking Studies of Diclofenac with Biomolecular Targets

Biomolecular TargetDocking Software UsedReported Binding Energy (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)AutoDock, MOE, Glide, Flare-7.8 to -10.7 umm.ac.idnih.govTyr-385, Ser-530 (H-bonds); Val-523, Leu-352 (Hydrophobic) umm.ac.idresearchgate.net
Succinate Dehydrogenase (SDH)AutoDock-8.18 jneonatalsurg.comLYS498 (H-bond); ASN495, TYR543 (Hydrophobic) jneonatalsurg.com
Various Metabolic Targets (e.g., GLUT1, LDH A)PatchDock, YASARAVariable (Interaction confirmed) nih.govresearchgate.netInteractions are noncovalent, involving H-bonds and hydrophobic forces. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.govresearchgate.netresearchgate.net These theoretical models are used to predict the activity of new, unsynthesized analogues and to understand which molecular features are most important for a desired effect.

A key QSAR study on a series of Diclofenac analogues identified two crucial parameters for anti-inflammatory activity: lipophilicity and the angle of twist between the two phenyl rings. nih.gov Lipophilicity, often expressed as LogP (the logarithm of the partition coefficient between octanol and water), describes the compound's affinity for fatty environments and its ability to cross cell membranes. The study found that optimal activity was associated with specific substituents that influenced these two parameters. nih.gov

A theoretical QSAR/QSPR model for this compound and its analogues would involve calculating a variety of molecular descriptors for each compound in a potential series. These descriptors fall into several categories:

Electronic Descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges.

Steric Descriptors: Related to the molecule's size and shape, like molecular volume and surface area.

Hydrophobic Descriptors: Including LogP and other measures of lipophilicity. scirp.orgresearchgate.net

Topological Descriptors: Numerical indices derived from the 2D representation of the molecule.

Table 4: Key Parameters for a Theoretical QSAR/QSPR Model of Keto Diclofenac Analogues

Descriptor ClassSpecific Example DescriptorPotential Influence on Activity/Property
HydrophobicCalculated LogP (cLogP)Governs membrane permeability and interaction with hydrophobic binding pockets. nih.gov
ElectronicHOMO/LUMO Energy GapRelates to chemical reactivity and potential for charge-transfer interactions with a receptor. nih.gov
Steric/ConformationalPhenyl Ring Dihedral AngleCrucial for proper orientation and fit within the enzyme's active site. nih.gov
ElectronicMulliken Atomic ChargesIndicates sites for potential electrostatic interactions and hydrogen bonding.

Chemical Stability and Degradation Kinetics of Keto Diclofenac Sodium Salt

Forced Degradation Studies of Keto Diclofenac (B195802) Sodium Salt under Various Stress Conditions (Photolytic, Hydrolytic, Oxidative, Thermal)

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies to elucidate its degradation products and pathways. ymerdigital.com These studies are crucial for developing stability-indicating analytical methods. ymerdigital.com Diclofenac sodium has been subjected to various stress conditions, including photolytic, hydrolytic, oxidative, and thermal stress, to investigate its intrinsic stability. ymerdigital.com

Photolytic Degradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of Diclofenac Sodium. Studies show that Diclofenac degrades rapidly when exposed to irradiation. nih.gov In one study involving UV-vis photolysis, Diclofenac was significantly abated after 120 minutes of irradiation. nih.gov Photocatalytic degradation using titanium dioxide (TiO₂) illuminated with UV-A light has also been shown to efficiently mineralize the compound. semanticscholar.orgiaea.org Another study utilized zinc oxide (ZnO) as a photocatalyst under both a UV lamp and solar light, finding higher degradation rates with the UV lamp. mdpi.com

Hydrolytic Degradation: Diclofenac Sodium is susceptible to degradation in aqueous solutions, with the rate being influenced by pH. Forced degradation studies are typically conducted under acidic and basic conditions. For instance, acid degradation has been demonstrated using 0.1N Hydrochloric acid. ymerdigital.com The compound's stability varies across the pH spectrum, which is a critical factor for liquid formulations.

Oxidative Degradation: Oxidation is a significant degradation pathway for Diclofenac Sodium, occurring in both solution and the solid state. nih.govresearchgate.net Studies have demonstrated the formation of oxidative degradation products when the drug is exposed to oxidizing agents. nih.govresearchgate.net The use of advanced oxidation processes (AOPs), which involve highly reactive species like the hydroxyl radical (•OH), leads to rapid degradation. iaea.orgnih.govresearchgate.net Fenton-like technology using nano-calcium peroxide has also been shown to effectively remove Diclofenac Sodium, primarily through oxidation by hydroxyl radicals. nih.gov

Thermal Degradation: Thermal stability is a crucial parameter, especially for solid dosage forms. Thermogravimetric analysis (TGA) of Diclofenac Sodium shows a mass loss related to thermal decomposition with an onset temperature of 230°C and a more significant degradation event at an extrapolated onset of 281°C. netzsch.com Studies using techniques like Differential Scanning Calorimetry (DSC) under a flow of synthetic air show an exothermic peak before the melting point, suggesting that oxidation and decomposition occur before the substance melts. nih.govsemanticscholar.org When heated in an inert atmosphere (helium or nitrogen), Diclofenac Sodium undergoes an intramolecular cyclization reaction. nih.govsemanticscholar.orgresearchgate.net

Stress ConditionMethod/AgentKey Findings
PhotolyticUV-A light with TiO₂ photocatalystEfficient mineralization of the drug. semanticscholar.orgiaea.org
UV Lamp/Solar Light with ZnO photocatalystDegradation observed under both light sources, higher with UV lamp. mdpi.com
Hydrolytic0.1N Hydrochloric AcidDemonstrated susceptibility to acid-catalyzed degradation. ymerdigital.com
OxidativeAdvanced Oxidation Processes (•OH radicals)Rapid degradation of the parent compound. iaea.orgnih.gov
Solid-state exposureFormation of oxidative degradants confirmed. nih.govresearchgate.net
ThermalThermogravimetric Analysis (TGA)Decomposition onset at 230°C, significant mass loss at 281°C. netzsch.com
Differential Scanning Calorimetry (DSC) in airDecomposition occurs prior to melting. nih.govsemanticscholar.org
Heating in inert atmosphere (He, N₂)Formation of an intramolecular cyclization product. nih.govsemanticscholar.orgresearchgate.net
Table 1: Summary of Forced Degradation Studies on Diclofenac Sodium Salt.

Identification and Characterization of Degradation Products of Keto Diclofenac Sodium Salt using Advanced Analytical Techniques

A variety of advanced analytical techniques are employed to separate, identify, and characterize the degradation products formed under stress conditions. These include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermogravimetric Analysis (TGA). iaea.orgnih.govsemanticscholar.orgresearchgate.netnih.gov

Under thermal stress in an inert atmosphere, the primary degradation product identified is 1-(2,6-dichlorophenyl)-indolin-2-one, which results from an intramolecular cyclization reaction. nih.govsemanticscholar.orgresearchgate.net

Oxidative degradation leads to several products. In some studies, an indolinone derivative was identified as a key degradant. researchgate.net Other reported oxidative products include oxindole and 2,6-dichlorophenol. researchgate.net Fungal degradation, which often involves oxidative enzymes, has been shown to produce hydroxylated metabolites like 4'-hydroxydiclofenac (B1664172) and 5-hydroxydiclofenac. researchgate.net Advanced oxidation with hydroxyl radicals can also lead to various hydroxylated products. iaea.org Enzymatic degradation using laccase resulted in at least seven different products, including high molecular weight oligomers. nih.gov

Photolytic and photocatalytic degradation generate a distinct set of byproducts. Photolysis can lead to the formation of carbazole derivatives. nih.gov The photocatalytic degradation of Diclofenac with TiO₂ has been shown to yield smaller molecules such as 2-aminophenol, catechol, benzene-triol, 2,6-dichloroaniline (B118687), and fumaric acid, indicating significant breakdown of the parent structure. semanticscholar.orgiaea.org

Degradation ConditionIdentified Degradation Product(s)Analytical Technique(s) Used for Identification
Thermal (inert atmosphere)1-(2,6-dichlorophenyl)-indolin-2-one nih.govsemanticscholar.orgresearchgate.netDSC, FT-IR, TLC, GC-MS nih.govsemanticscholar.orgresearchgate.net
OxidativeIndolinone derivative, Oxindole, 2,6-dichlorophenol researchgate.netLC, LC-MS researchgate.net
4'-hydroxydiclofenac, 5-hydroxydiclofenac researchgate.netNMR researchgate.net
High molecular weight oligomers nih.govHPLC-MS, Orbitrap MS nih.gov
PhotolyticCarbazole derivatives nih.govUHPLC-MS/MS nih.gov
Photocatalytic (with TiO₂)2-aminophenol, catechol, benzene-triol, 2,6-dichloroaniline, fumaric acid semanticscholar.orgiaea.orgHPLC, TOC, UV-vis Spectroscopy semanticscholar.orgiaea.org
Table 2: Identified Degradation Products of Diclofenac Sodium and Analytical Techniques Used.

Kinetic Studies of Degradation Pathways of this compound in Solution and Solid State

Kinetic studies are essential for quantifying the rate of degradation and predicting the shelf-life of a drug product. The degradation of Diclofenac Sodium in aqueous solution has been found to follow pseudo-first-order kinetics. nih.gov

In one study using microcalorimetry, the rate constants (k) for the degradation of Diclofenac Sodium in aqueous solution at 338.15 K (65°C) were determined at various pH levels. The results showed that the rate of degradation increased with increasing pH in the range of 5 to 8. nih.gov

The kinetics of degradation by advanced oxidation processes have also been extensively studied. The bimolecular reaction rate constant for the reaction between Diclofenac and the hydroxyl radical (•OH) was determined to be very high, at (9.29 ± 0.11) × 10⁹ M⁻¹s⁻¹. nih.govresearchgate.net The reaction with the hydrated electron (e⁻aq) was also fast, with a rate constant of (1.53 ± 0.03) × 10⁹ M⁻¹s⁻¹. nih.govresearchgate.net These high rate constants indicate that Diclofenac is highly susceptible to degradation by these radical species.

For photocatalytic degradation, the reaction rate has been described by the Langmuir-Hinshelwood model, which accounts for the adsorption of the reactant onto the catalyst surface. semanticscholar.org A kinetic constant (K₁) of 0.08489 min⁻¹ and an adsorption parameter (K₂) of 14.12821 mM⁻¹L were reported for the photocatalytic degradation with TiO₂. semanticscholar.org

Degradation SystemKinetic Model/ParameterValueConditions
Aqueous SolutionPseudo-first-order rate constant (k)4.71 x 10⁻⁴ h⁻¹pH 5, 338.15 K nih.gov
Aqueous SolutionPseudo-first-order rate constant (k)5.69 x 10⁻⁴ h⁻¹pH 6, 338.15 K nih.gov
Aqueous SolutionPseudo-first-order rate constant (k)6.12 x 10⁻⁴ h⁻¹pH 7, 338.15 K nih.gov
Aqueous SolutionPseudo-first-order rate constant (k)6.57 x 10⁻⁴ h⁻¹pH 8, 338.15 K nih.gov
Advanced Oxidation (•OH)Bimolecular rate constant(9.29 ± 0.11) × 10⁹ M⁻¹s⁻¹ nih.govresearchgate.net-
Photocatalysis (TiO₂)Langmuir-Hinshelwood kinetic constant (K₁)0.08489 min⁻¹ semanticscholar.org-
Table 3: Kinetic Data for the Degradation of Diclofenac Sodium Salt.

Influence of pH, Temperature, and Light on the Chemical Stability of this compound

The chemical stability of Diclofenac Sodium is significantly influenced by environmental factors such as pH, temperature, and light.

Influence of pH: The pH of the medium has a marked effect on the stability of Diclofenac Sodium in aqueous solutions. The degradation rate is pH-dependent, with studies showing an increase in the pseudo-first-order degradation rate constant as the pH increases from 5 to 8. nih.gov However, in the context of Fenton-like degradation, the optimal removal rate was observed at a pH of 6.0. nih.gov The maximum stability of a Diclofenac-β-cyclodextrin complex was found at a pH of 4.0. researchgate.net This indicates that the relationship between pH and stability is complex and can be influenced by other components in the system. Generally, degradation is higher in acidic conditions compared to neutral or basic pH in some photocatalytic systems. mdpi.com

Influence of Temperature: Temperature is a critical factor affecting the stability of Diclofenac Sodium, particularly in the solid state. As demonstrated by TGA and DSC analyses, the compound undergoes thermal decomposition at elevated temperatures. netzsch.comnih.govsemanticscholar.org The onset of decomposition begins around 230°C, with significant degradation occurring above 280°C. netzsch.com This thermal sensitivity underscores the importance of controlling storage and processing temperatures to prevent the formation of thermal degradants like 1-(2,6-dichlorophenyl)-indolin-2-one. nih.govsemanticscholar.org

Influence of Light: Diclofenac Sodium is photosensitive and degrades upon exposure to light, especially UV radiation. nih.gov Photodegradation leads to the formation of various byproducts, including carbazole derivatives, which may themselves be persistent. nih.gov The rate and extent of photolytic degradation can be enhanced by the presence of photocatalysts like TiO₂ or ZnO, which generate highly reactive species upon illumination. semanticscholar.orgmdpi.com Therefore, protection from light is essential during the manufacturing, storage, and handling of Diclofenac Sodium and its formulated products.

Advanced Analytical Method Development and Validation for Purity and Content of Keto Diclofenac Sodium Salt

Development and Validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods for Assay and Impurity Profiling of Keto Diclofenac (B195802) Sodium Salt

The development of robust and validated High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods is fundamental for the accurate assay and impurity profiling of Keto Diclofenac Sodium Salt. These methods provide the necessary specificity, sensitivity, and precision for quality control in pharmaceutical manufacturing.

A common approach for the quantification of diclofenac sodium involves a selective and sensitive reverse-phase HPLC (RP-HPLC) method. nih.govnih.gov Chromatographic separation is frequently achieved on a C18 column, a stationary phase known for its versatility in separating a wide range of compounds. nih.gov For instance, one validated method utilizes a symmetry C18 column (4.6 mm × 150 mm, 3 μm particle size) with a mobile phase consisting of 35% 0.05 M orthophosphoric acid (pH 2.0) and 65% acetonitrile. nih.gov This composition is delivered at a flow rate of 2.0 mL/min, with UV detection typically set at 210 nm, allowing for a rapid run time of approximately 2 minutes. nih.gov To enhance quantitative accuracy, an internal standard such as lidocaine (B1675312) is often incorporated. nih.gov

Method validation is performed in accordance with International Conference on Harmonisation (ICH) guidelines, encompassing specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. nih.gov Linearity is commonly established over a concentration range of 10 to 200 µg/mL. nih.govnih.gov The sensitivity of such methods is demonstrated by a lower limit of detection of 12.5 ng/ml. nih.gov Accuracy and precision are confirmed to be within acceptable limits, typically ±15% for standard concentrations and ±20% at the lower limit of quantitation. nih.govnih.gov These validated HPLC methods are deemed suitable for routine quality control and drug assay purposes. nih.gov The development of such methods is crucial for distinguishing the active pharmaceutical ingredient from potential impurities that may absorb at a similar wavelength, thereby preventing significant errors in analysis. researchgate.net

Table 1: Example Parameters for a Validated HPLC Method for this compound Assay

Parameter Condition / Value Source
Chromatographic System High-Performance Liquid Chromatography (HPLC) nih.gov
Column Symmetry C18 (4.6 mm × 150 mm, 3 μm) nih.gov
Mobile Phase 0.05 M Orthophosphoric Acid (pH 2.0) : Acetonitrile (35:65) nih.gov
Flow Rate 2.0 mL/min nih.gov
Detection Wavelength 210 nm nih.gov
Internal Standard Lidocaine nih.gov
Run Time 2 min nih.gov
Linearity Range 10 - 200 µg/mL nih.govnih.gov
Limit of Detection (LOD) 12.5 ng/mL nih.gov
Accuracy/Precision Within ±15% (±20% at LOQ) nih.govnih.gov

Development and Validation of Gas Chromatography (GC) Methods for Residual Solvents and Volatile Impurities in this compound

Gas Chromatography (GC), particularly coupled with headspace (HS) sampling and a Flame Ionization Detector (FID), is the preferred and standard technique for the analysis of residual solvents in pharmaceutical substances like this compound. researchgate.netscielo.br The identification and quantification of these organic volatile impurities are mandated by guidelines such as the United States Pharmacopeia (USP) <467> to ensure product safety. innoteg-instruments.com

Method development involves selecting an appropriate capillary column, such as a DB-624 fused silica (B1680970) capillary column, which is well-suited for separating a wide range of common pharmaceutical solvents. rroij.com The analysis is typically performed using an inert carrier gas like helium. innoteg-instruments.comrroij.com A temperature program is optimized to achieve efficient separation of all potential solvents. An example program might start at an initial temperature of 40°C, hold for a period, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature, ensuring the elution of all analytes within a reasonable timeframe. rroij.com

For sample preparation, headspace GC is a highly effective technique. The drug substance is dissolved in a suitable high-boiling-point solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and sealed in a headspace vial. scielo.brrroij.com The vial is then heated to a specific temperature (e.g., 60°C or 80°C) to allow the volatile residual solvents to partition into the gas phase (headspace) above the sample. innoteg-instruments.comrroij.com An automated sampler then injects a portion of this gas into the GC system for analysis. innoteg-instruments.com Quantification is often performed using the standard addition technique to mitigate matrix effects. rroij.com

Validation of the GC method ensures its accuracy, linearity, and precision. rroij.com The method is validated for a wide range of solvents across different classes as defined by ICH guideline Q3C. rroij.com The linearity of the detector response is confirmed for each solvent over a specified concentration range. innoteg-instruments.com The sensitivity of the method is crucial, and validation establishes the limits of detection and quantification for each potential residual solvent. nih.gov

Table 2: Typical Parameters for a Headspace GC-FID Method for Residual Solvents

Parameter Condition / Value Source
Analytical Technique Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) researchgate.netscielo.br
Column DB-624 Fused Silica Capillary Column (e.g., 30m x 0.32mm, 1.8µm) rroij.com
Carrier Gas Helium innoteg-instruments.comrroij.com
Detector Flame Ionization Detector (FID) innoteg-instruments.com
Injector Temperature 200°C innoteg-instruments.com
Detector Temperature 270°C innoteg-instruments.com
Oven Program Example: 40°C (20 min), then 10°C/min to 250°C innoteg-instruments.com
Headspace Oven Temp. 80°C innoteg-instruments.com
Sample Diluent Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) scielo.brrroij.com
Validation Performed according to ICH Q3C / USP <467> guidelines innoteg-instruments.comrroij.com

Development and Validation of Capillary Electrophoresis (CE) Methods for Purity Assessment of this compound

Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), offers a competitive alternative to HPLC for the purity assessment and determination of charged analytes like this compound. nih.gov CE methods are often characterized by rapid analysis times, high separation efficiency, and low consumption of reagents. nih.gov

The development of a CZE method involves optimizing several key parameters. A background electrolyte (BGE) or buffer solution is selected to ensure proper separation. An alkaline borate (B1201080) buffer system, such as 25 mM sodium tetraborate (B1243019) at pH 9.3, has been shown to be effective. nih.gov The separation is driven by applying a high voltage (e.g., 10 kV to 28 kV) across a fused-silica capillary. nih.govnih.gov Using a short effective capillary length (e.g., 10 cm) can significantly reduce analysis time to less than one minute. nih.gov Detection is commonly performed using a UV detector. nih.gov

For quantitative analysis, an internal standard, such as benzoic acid, can be used to improve the precision of the method. nih.gov The method is validated for its performance characteristics. Linearity is typically assessed over a concentration range relevant to the assay, for example, between 0.1 and 1.5 mg/mL. nih.gov The precision of the method is evaluated through repeatability studies, with relative standard deviation (RSD) values for peak areas and migration times being key indicators. RSD values for migration time can be as low as 0.8%, with peak current RSD at 4.7%. nih.gov The method's accuracy is often determined by recovery studies, with recovery rates around 99.2% being achievable. nih.gov The limit of detection for sensitive CE methods, especially those using electrochemical detection, can reach the micromolar level (e.g., 2.5 x 10⁻⁶ mol/L). nih.gov

Table 3: Validation Parameters for a Capillary Zone Electrophoresis Method for this compound

Parameter Condition / Value Source
Analytical Technique Capillary Zone Electrophoresis (CZE) nih.govnih.gov
Background Electrolyte 25 mM Sodium Tetraborate (pH 9.3) nih.gov
Separation Voltage 10 kV - 28 kV nih.govnih.gov
Capillary Fused-Silica (e.g., 10 cm effective length) nih.gov
Injection Hydrodynamic or Electrokinetic (e.g., 5 kV for 10 s) nih.gov
Detection UV or Electrochemical nih.govresearchgate.net
Internal Standard Benzoic Acid nih.gov
Linearity Range 0.1 - 1.5 mg/mL nih.gov
Precision (RSD) 0.5% - 3.6% (Quantitative); 0.8% (Migration Time) nih.govnih.gov
Accuracy (Recovery) ~99.2% nih.gov
Limit of Detection 2.5 x 10⁻⁶ mol/L (with electrochemical detection) nih.gov

Development and Validation of Spectrophotometric and Potentiometric Methods for Quantitative Analysis of this compound

Spectrophotometric methods provide a simple, rapid, and cost-effective approach for the quantitative analysis of this compound in bulk and pharmaceutical forms. rdd.edu.iqijraset.com These methods are typically based on the formation of a colored complex that can be measured using a UV-Visible spectrophotometer.

Several chromogenic reactions have been developed for this purpose. One method involves the reaction of diclofenac with sodium 1,2-naphthoquinone-4-sulfonate (NQS) in an alkaline medium (pH 11.9) to produce an orange-colored product with a maximum absorbance (λmax) at 456 nm. rdd.edu.iq Another approach uses the reduction of iron(III) to iron(II) by diclofenac, followed by the reaction of the resulting ferrous ions with 2,2'-bipyridine (B1663995) to form a complex with a λmax at 520 nm. nih.gov A further method involves forming a green-colored complex between diclofenac and copper(II), which is extracted with chloroform (B151607) and measured at 680 nm. scielo.br

Validation of these spectrophotometric methods involves confirming adherence to Beer's Law, which describes the linear relationship between absorbance and concentration. For the NQS method, linearity is observed in the range of 8-44 µg/mL, while the iron(III) reduction method is linear from 10-80 µg/mL. rdd.edu.iqnih.gov Key validation parameters include the molar absorptivity, correlation coefficient (typically >0.999), limit of detection (LOD), and limit of quantification (LOQ). rdd.edu.iqscielo.br For example, the NQS method has a reported LOD of 0.185 µg/mL. rdd.edu.iq The precision is assessed by determining the relative standard deviation (RSD), which should be low (e.g., <2%) for repeatability. scispace.com

Potentiometric titration is another established analytical technique used for the determination of diclofenac content. It serves as a reference method for standardizing solutions used in other analyses, such as spectrophotometry. scielo.br This method involves titrating a solution of diclofenac with a standardized titrant, such as sodium hydroxide, and monitoring the change in potential to determine the equivalence point.

Table 4: Comparison of Validated Spectrophotometric Methods for this compound

Parameter Method 1 (NQS) Method 2 (Iron(III) Reduction) Method 3 (Copper(II) Complex)
Reagent(s) 1,2-naphthoquinone-4-sulfonate (NQS), NaOH Iron(III) chloride, 2,2'-bipyridine Copper(II) solution
Wavelength (λmax) 456 nm 520 nm 680 nm
Linear Range (Beer's Law) 8 - 44 µg/mL 10 - 80 µg/mL 1.0 - 25.0 mg/mL (in working solution)
Correlation Coefficient (R) 0.9996 - 0.9984
Limit of Detection (LOD) 0.185 µg/mL - 0.2 mg/mL (in working solution)
Source rdd.edu.iq nih.gov scielo.br

Advanced Dissolution Methodology Development and Characterization (In vitro, for solid-state characterization, not bioavailability) for this compound

In vitro dissolution testing is a critical tool for the solid-state characterization of this compound, providing insights into how physical properties and formulation affect the rate of drug release. These studies are distinct from bioavailability assessments and focus on quality control and the characterization of the solid form itself.

The development of dissolution methodologies often involves techniques aimed at enhancing the dissolution rate of poorly soluble drugs like diclofenac. One such technique is the formation of solid dispersions, where the drug is dispersed in a carrier matrix. ajprd.com For instance, solid dispersions of diclofenac sodium with carriers like Polyvinylpyrrolidone (PVP K-30) have been shown to markedly enhance the dissolution rate as the polymer concentration increases. nih.govresearchgate.net These dispersions can be prepared by methods such as kneading or solvent evaporation. ajprd.comresearchgate.net

Dissolution studies are typically performed using a standard apparatus, such as the USP apparatus 2 (paddle apparatus). nih.gov The test conditions, including the dissolution medium, temperature, and paddle speed, are carefully controlled. A common dissolution medium for diclofenac is a phosphate (B84403) buffer at pH 6.8, maintained at 37°C. ajprd.com The paddle speed (e.g., 50 rpm) can significantly affect the dissolution profiles and is a key parameter to investigate. nih.gov

The solid-state characteristics of the material before and after dissolution can be analyzed using techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM). nih.govresearchgate.net These analyses help to understand the physical state of the drug (crystalline or amorphous) within the formulation and how it influences the release profile. nih.gov Comparing the dissolution profiles of different formulations or solid-state forms under various biorelevant stress conditions (e.g., changes in pH) can reveal important differences in their physical stability and release characteristics, which is crucial for ensuring consistent product quality. nih.gov

Table 5: Parameters for In Vitro Dissolution Studies for Solid-State Characterization

Parameter Condition / Value Purpose / Finding Source
Technique Solid Dispersion To enhance the dissolution rate of the drug. ajprd.comnih.gov
Carrier Example Polyvinylpyrrolidone (PVP K-30) Increased polymer concentration leads to a faster dissolution rate. nih.govresearchgate.net
Dissolution Apparatus USP Apparatus 2 (Paddle) Standard equipment for in vitro release testing. nih.gov
Dissolution Medium Phosphate Buffer (pH 6.8) Simulates intestinal pH conditions. ajprd.com
Temperature 37 ± 0.5 °C Simulates body temperature. researchgate.net
Stirring Rate 50 rpm Agitation rate, can significantly affect dissolution profiles. nih.gov
Solid-State Analysis X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM) To analyze the physical state (crystalline/amorphous) of the drug in the formulation. nih.govresearchgate.net

Solid State Formulations and Pre Formulation Studies of Keto Diclofenac Sodium Salt Excluding Dosage/administration

Polymorphism and Pseudopolymorphism Studies of Keto Diclofenac (B195802) Sodium Salt: Screening, Characterization, and Interconversion

Polymorphism describes the ability of a solid material to exist in multiple crystalline forms, while pseudopolymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (hydrates or solvates). These different forms can have distinct physicochemical properties. While specific studies on Keto Diclofenac Sodium Salt are not extensively detailed in available literature, the behavior of the parent compound, diclofenac sodium, provides significant insights.

Diclofenac and its salts are known to exhibit polymorphism and pseudopolymorphism. nih.govunibo.it For instance, diclofenac sodium is known to exist in both anhydrous and several hydrated forms, including tetrahydrate, pentahydrate, and trihydrate forms. mdpi.com The specific form obtained often depends on the crystallization conditions, such as the solvent used. Studies on various diclofenac salts with alkyl-hydroxy amines have shown that crystallization from water versus acetone often yields different forms, indicating a high propensity for polymorphism among these salts. nih.govnih.gov

Characterization of these different forms is typically achieved through a combination of analytical techniques:

Differential Scanning Calorimetry (DSC): This technique is used to identify different polymorphs by their unique melting points and transition temperatures.

Hot Stage Microscopy (HSM): HSM allows for the visual observation of thermal events, such as the melting of a metastable form and its subsequent recrystallization into a more stable polymorph. nih.govnih.gov

Infrared (IR) Spectroscopy and X-ray Diffractometry: These methods are used to confirm the formation of new crystalline phases. mdpi.com

One study demonstrated the complexity of diclofenac salt behavior, where a salt crystallized from organic solvents was a polymorph of the bi-hydrate form obtained from water. nih.gov Another investigation led to the development of a non-hygroscopic crystalline hemihydrate form of diclofenac sodium, which is particularly useful for solid pharmaceutical preparations. google.com

The interconversion between polymorphic and pseudopolymorphic forms is a critical stability concern. For example, a salt cocrystal of diclofenac sodium was found to exist as a stable tetrahydrate and an unstable monohydrate, highlighting the potential for phase transformation. mdpi.comnih.gov

Table 1: Examples of Polymorphism and Pseudopolymorphism in Diclofenac Salts

Compound/Salt System Crystalline Forms Identified Method of Preparation/Observation Analytical Techniques Key Finding
Diclofenac Sodium Hydrate Tetrahydrate, Pentahydrate, Trihydrate Not specified Not specified Existence of multiple hydrated forms is known. mdpi.com
Diclofenac Salts with Alkyl-hydroxy Amines Multiple polymorphs Crystallization from water vs. acetone DSC, HSM Different solvents produce different polymorphic forms. nih.govnih.gov
Pyrrolidine Ethanol Diclofenac Salt Anhydrous polymorph and bi-hydrate polymorph Crystallization from organic solvents vs. water Not specified The form obtained depends on the crystallization solvent. nih.gov
Diclofenac Sodium Hemihydrate form Crystallization from a specific water-to-salt ratio Not specified A stable, non-hygroscopic form was produced. google.com

Co-crystallization and Salt Co-formers Research for this compound

Co-crystallization is a technique used to modify the physicochemical properties of an API by combining it with a neutral co-former in a crystalline lattice. A related concept is the "salt cocrystal," which involves a salt form of the API and a neutral co-former. mdpi.com This approach can improve properties like solubility, stability, and dissolution rate.

Research into diclofenac has explored various co-formers. A screening study of diclofenac acid with a range of pyrazoles, pyridines, and pyrimidines found a high success rate for co-crystal formation, particularly with pyrimidines. nih.gov Another study successfully obtained pharmaceutical co-crystals of diclofenac acid with theophylline. acs.org Similarly, a zwitterionic co-crystal of diclofenac acid and the amino acid L-proline was developed, which demonstrated a 7.5-fold increase in solubility compared to the parent drug. yudanugraha.id

Highly relevant to the sodium salt form, a study focused on producing a multicomponent crystal from diclofenac sodium hydrate with L-proline as the co-former. mdpi.comnih.gov This research resulted in the successful identification and structural determination of two new salt cocrystals: a stable tetrahydrate form and an unstable monohydrate form. mdpi.comnih.govsemanticscholar.org These multicomponent crystals exhibited superior solubility and dissolution rates compared to diclofenac sodium alone. mdpi.comnih.gov

Table 2: Research on Co-crystallization of Diclofenac and its Sodium Salt

API Form Co-former Method Resulting Form Key Finding
Diclofenac Acid 2-aminopyrimidine Solvent Assisted Grinding, Vapor Diffusion Co-crystal Successful co-crystal formation. nih.gov
Diclofenac Acid 2-amino-4,6-dimethylpyrimidine Solvent Assisted Grinding, Vapor Diffusion Co-crystal Successful co-crystal formation. nih.gov
Diclofenac Acid Theophylline (THP) Not specified Co-crystal ([DIC + THP]) The co-crystal had a higher melting point than the pure API. acs.org
Diclofenac Acid L-proline (PRO) Co-grinding Zwitterionic Co-crystal (DFA-PRO) Solubility was 7.5 times higher than diclofenac acid crystals. yudanugraha.id
Diclofenac Sodium Hydrate L-proline (LP) Slow Evaporation Salt Cocrystal (tetrahydrate and monohydrate forms) The resulting salt cocrystals showed superior solubility and dissolution over diclofenac sodium alone. mdpi.comnih.gov

Amorphous Solid Dispersions of this compound: Preparation and Stability

Amorphous solid dispersions (ASDs) are a common strategy to improve the solubility and dissolution rate of poorly water-soluble drugs like those in BCS Class II. pharmaexcipients.comijpsonline.com In an ASD, the drug is dispersed in a molecularly amorphous state within a hydrophilic polymer matrix.

For diclofenac sodium, the solvent evaporation technique is a frequently used method for preparing ASDs. pharmaexcipients.comjapsonline.comrjpn.org This process involves dissolving both the drug and a carrier polymer in a common solvent, followed by the removal of the solvent to obtain a solid residue. The resulting product is then processed into a fine powder. pharmaexcipients.comjapsonline.com Various polymers have been investigated as carriers to enhance the solubility or control the release of diclofenac sodium.

Commonly studied polymers include:

Eudragit E-100 and Eudragit S-100: Used to enhance solubility and also to develop sustained-release systems. pharmaexcipients.comjapsonline.comresearchgate.net

Polyvinylpyrrolidone (PVP): Studies have shown that increasing the concentration of PVP K-30 markedly enhances the dissolution rate of diclofenac sodium. nih.gov

Carbopol 934: Used as a carrier to improve solubility. rjpn.org

Ethylcellulose (EC) and Chitosan (CS): These have been used individually and in combination to prepare controlled-release solid dispersions via a freeze-drying technique. nih.gov

Characterization studies using techniques like DSC and X-ray diffraction confirm that the drug exists in a stable, amorphous state within the solid dispersion. researchgate.net The stability of the amorphous form is crucial, as recrystallization can negate the solubility advantages.

Table 3: Preparation of Amorphous Solid Dispersions of Diclofenac Sodium

Carrier Polymer(s) Preparation Method Drug-to-Polymer Ratio Key Finding
Eudragit E-100 Solvent Evaporation 1:1, 1:2, 1:3 Marked enhancement in solubility and dissolution rate. pharmaexcipients.com
Carbopol 934 Solvent Evaporation 1:1 Solid dispersion showed a higher percentage of drug release than the pure drug. rjpn.org
Polyvinyl pyrrolidone (PVP) & Mannitol Common Solvent Method Not specified Solid dispersions showed an increased rate of drug release compared to the pure drug. ijpsonline.com
Ethylcellulose (EC) & Chitosan (CS) Freeze-drying Various All solid dispersions showed slower, controlled drug dissolution compared to the pure drug powder. nih.gov

Particle Engineering and Crystallization Process Optimization for this compound

Particle engineering involves manipulating the size, shape, and morphology of API particles to optimize their physical and biopharmaceutical properties, such as dissolution rate. rjptonline.org For poorly soluble compounds, reducing particle size to the nano-scale can significantly increase the surface area available for dissolution.

Several methods have been employed for the particle size reduction of diclofenac sodium:

Precipitation Method: Crystals of diclofenac have been prepared by acidifying a saturated aqueous solution of the sodium salt to precipitate diclofenac acid. rjptonline.org

Ionic Gelation: This method has been used to form diclofenac sodium nanoparticles using chitosan and a crosslinker like sodium tripolyphosphate. One study produced spherical nanoparticles with a size of 804 nm. uad.ac.idresearchgate.net

Emulsion Solvent Evaporation: This technique has been used to prepare diclofenac sodium-loaded ethylcellulose nanoparticles, with an optimized average particle size of 226.83 nm. scielo.br

Microencapsulation: Response surface methodology has been used to optimize the microencapsulation of diclofenac using pectin-gelatin beads, achieving particle sizes ranging from 25 to 57 µm. researchgate.net

Crystallization process optimization is also crucial. As noted in the polymorphism section, the choice of solvent (e.g., water vs. acetone) can dictate which crystalline form is produced. nih.govresearchgate.net Furthermore, controlling the crystallization conditions, such as the ratio of solvent to solute, can be used to isolate specific, desirable crystalline forms, like the non-hygroscopic hemihydrate of diclofenac sodium. google.com

Table 4: Particle Engineering Techniques for Diclofenac Sodium

Technique Materials Used Resulting Particle Type Particle Size
Ionic Gelation Chitosan, Sodium Tripolyphosphate Nanoparticles 804 nm
Emulsion Solvent Evaporation Ethylcellulose, PVA Nanoparticles 226.83 nm
Complex Coacervation Pectin, Gelatin, Carboxymethylcellulose Microparticles 25.54 to 57.35 µm

Excipient Compatibility Studies of this compound in Model Solid Formulations (In vitro, no finished product focus)

Pre-formulation studies are essential to ensure that the API does not interact with the excipients used in a formulation, as such interactions can compromise the stability and efficacy of the final product. researchgate.netamazonaws.com For this compound, compatibility with various common pharmaceutical excipients would need to be thoroughly evaluated.

Studies conducted on diclofenac sodium have assessed its compatibility with a wide range of excipients using analytical techniques like Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC). researchgate.net FTIR is used to detect changes in the characteristic chemical bonds of the drug, while DSC is used to observe shifts in melting points or the appearance of new thermal events that could indicate an interaction.

A comprehensive study evaluated the compatibility of diclofenac with several common excipients:

Diluents: Mannitol, microcrystalline cellulose, lactose anhydrous, pregelatinized starch.

Superdisintegrants: Sodium starch glycolate, croscarmellose sodium, crospovidone.

Other Excipients: Citric acid anhydrous, HPMC.

The results from FTIR analysis showed no significant variations in the characteristic peaks of diclofenac when mixed with these excipients, indicating good compatibility. researchgate.net Another study evaluated the compatibility between diclofenac sodium and a novel plant-based mucilage from Ficus palmata, also finding no signs of incompatibility via FTIR analysis. cabidigitallibrary.org These findings suggest that diclofenac sodium is compatible with a broad range of standard pharmaceutical excipients, which is a favorable characteristic for formulation development. researchgate.netamazonaws.com

Table 5: Excipient Compatibility Studies with Diclofenac Sodium

Excipient(s) Excipient Class Analytical Method Outcome
Mannitol, Microcrystalline cellulose, Lactose anhydrous, Pregelatinized starch Diluents FTIR No significant interaction detected; compatible. researchgate.net
Sodium starch glycolate, Croscarmellose sodium, Crospovidone Superdisintegrants FTIR No significant interaction detected; compatible. researchgate.net
HPMC, Citric acid anhydrous Other FTIR No significant interaction detected; compatible. researchgate.net
Ficus palmata mucilage Novel Excipient FTIR, Physicochemical observation No signs of incompatibility. cabidigitallibrary.org

Molecular and Acellular Mechanistic Investigations of Keto Diclofenac Sodium Salt

In Vitro Studies of Keto Diclofenac (B195802) Sodium Salt Interaction with Isolated Enzymes (e.g., COX isoforms)

No publicly available in vitro studies detailing the direct interaction and inhibitory activity (such as IC50 values) of Keto Diclofenac Sodium Salt with isolated enzyme isoforms, including cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), were identified. Research has extensively characterized the parent compound, diclofenac, as a non-selective COX inhibitor, but specific data for its keto derivative is not present in the reviewed literature.

Receptor Binding Profiling of this compound using Isolated Receptors or Cell-Free Systems

No specific receptor binding profiles for this compound using isolated receptors or cell-free systems were found in the available literature. While the broader pharmacological actions of non-steroidal anti-inflammatory drugs (NSAIDs) are known, a detailed screening of this compound against a panel of receptors to determine its binding affinity and selectivity has not been published.

Investigation of Molecular Binding Mechanisms of this compound through Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

There is no available research in the public domain that investigates the molecular binding mechanisms of this compound with its putative biological targets using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Such studies, which would provide thermodynamic and kinetic data on the binding interactions, have not been reported for this specific compound.

Cellular Transport and Permeability Studies of this compound in In Vitro Cell Models (e.g., Caco-2 monolayers, not in vivo absorption)

No studies reporting the cellular transport and permeability of this compound in in vitro cell models, such as Caco-2 monolayers, were identified. Consequently, quantitative data on its apparent permeability coefficient (Papp), which would indicate its potential for intestinal absorption, is not available.

Elucidation of Biochemical Pathway Modulation by this compound in Acellular Systems

There is a lack of published data elucidating the modulation of specific biochemical pathways by this compound in acellular or cell-free systems. While the primary mechanism of the parent compound, diclofenac, involves the inhibition of the cyclooxygenase pathway, leading to reduced prostaglandin synthesis, specific studies detailing the effects of this compound on this or other biochemical pathways in an acellular environment are not available.

Novel Applications and Material Science Research Involving Keto Diclofenac Sodium Salt Non Clinical Focus

Integration of Keto Diclofenac (B195802) Sodium Salt into Smart Materials or Responsive Systems

Surface Modification and Functionalization with Keto Diclofenac Sodium Salt

There is currently no available scientific literature describing the use of this compound as an agent for the surface modification or functionalization of materials. Research in this area has predominantly focused on modifying surfaces for the purpose of adsorbing or interacting with the parent compound, Diclofenac Sodium, often in the context of drug delivery or environmental remediation. nih.govresearchgate.net For instance, studies have explored the modification of natural zeolites with surfactants to enhance the loading and release of Diclofenac Sodium. researchgate.net However, the reverse concept, where this compound itself is used to alter the properties of a surface, has not been investigated in published research. The potential for its carboxylate and keto groups to interact with various substrates exists, but its application in this area of material science remains unexplored.

Use of this compound as a Model Compound for Chemical or Material Science Research

This compound serves an important role in chemical research, primarily as a model compound in the form of a certified reference material or analytical standard. scbt.comsigmaaldrich.com It is recognized as a significant impurity and metabolite of Diclofenac. chemicalbook.com In this capacity, it is crucial for the development and validation of analytical methods aimed at detecting and quantifying Diclofenac and its related substances in pharmaceutical formulations and biological matrices.

The availability of this compound as a high-purity standard allows researchers and quality control analysts to:

Develop and Validate Analytical Methods: It is used to establish the specificity, linearity, accuracy, and precision of chromatographic methods (such as HPLC) for Diclofenac.

Impurity Profiling: As a known impurity, it is used to identify and quantify this specific substance in Diclofenac drug products, ensuring they meet regulatory requirements for purity. chemicalbook.com

Metabolic Studies: It can be used as a reference marker in studies investigating the metabolic pathways of Diclofenac.

The compound's utility as a reference standard is underscored by its commercial availability from various chemical and pharmaceutical standard suppliers.

Identity and Application of this compound as a Model Compound
IdentifierInformationSource
Chemical Namesodium;2-[2-(2,6-dichloroanilino)phenyl]-2-oxoacetate nih.gov
Alternate Names2-[(2,6-Dichlorophenyl)amino]-α-oxo-benzeneacetic Acid Sodium Salt; Diclofenac Keto Analog (USP) Sodium Salt scbt.compharmaffiliates.com
CAS Number70757-34-5 sigmaaldrich.comchemicalbook.comnih.gov
Molecular FormulaC₁₄H₈Cl₂NNaO₃ scbt.comnih.gov
Molecular Weight332.11 g/mol scbt.comnih.gov
Primary ApplicationPharmaceutical reference standard; Impurity standard for Diclofenac analysis chemicalbook.com
Research UseAnalytical method development and validation; Quality control testing scbt.comsigmaaldrich.com

Research on Environmental Fate and Degradation of this compound in Abiotic Systems

Specific research on the environmental fate and abiotic degradation of this compound is not present in the current scientific literature. Numerous studies have extensively investigated the environmental presence, persistence, and degradation of the parent compound, Diclofenac. inrs.caunl.edunih.gov These studies cover various degradation pathways, including photolysis, oxidation, and hydrolysis, and identify several transformation products. inrs.canih.gov For instance, the photodegradation of Diclofenac in water is a well-documented process. researchgate.net

However, this body of research does not extend to its keto-analog. The structural difference—the presence of an alpha-keto group in place of a methylene (B1212753) group—would likely influence the compound's physicochemical properties and, consequently, its environmental behavior and degradation pathways. Theoretical degradation pathways for Diclofenac include hydroxylation, decarboxylation, and C-N bond cleavage, but it cannot be assumed that this compound would follow the same routes or produce the same intermediates without specific experimental evidence. nih.gov Therefore, the environmental fate and abiotic degradation of this compound remain an uninvestigated area of environmental chemistry.

Future Perspectives and Emerging Research Directions for Keto Diclofenac Sodium Salt

Unexplored Synthetic Routes and Structural Modifications

The synthesis of diclofenac (B195802) and its analogues has been a subject of considerable research, yet opportunities for novel approaches, particularly for Keto Diclofenac Sodium Salt, remain. Traditional methods, such as the Ullman reaction, have been refined over the years. tandfonline.com A significant future direction lies in the adoption of advanced manufacturing technologies. For instance, intensified six-step continuous flow synthesis has been developed for diclofenac sodium, offering high efficiency, step economy, and shorter reaction times compared to traditional batch processing. Applying such flow chemistry principles to the synthesis of this compound is an unexplored avenue that could lead to more sustainable and cost-effective production.

Furthermore, the field of structural modification offers vast potential for creating new analogues with tailored properties. Research on diclofenac has shown that introducing new functional groups (e.g., -CH₃, -OCH₃, -F, -OH, -NH₂) can significantly alter the molecule's physicochemical and biological profile. researchgate.net A computer-aided drug design approach has been used to investigate these modifications, predicting their impact on binding affinity, stability, and pharmacokinetic properties. researchgate.netresearchgate.net

Future research could focus on:

Fluorination: Introducing fluorine at the benzylic position of diclofenac has been shown to reduce the formation of certain metabolites without losing cyclooxygenase (COX) inhibitory activity. acs.org

Bioisosteric Replacement: Replacing the carboxylic group with bioisosteres like tetrazole has been explored to modify metabolic stability and activity. acs.org

QSAR Analysis: Quantitative structure-activity relationship (QSAR) studies on diclofenac analogues have identified lipophilicity and the angle of twist between the phenyl rings as crucial parameters for activity. nih.gov

These strategies, largely unexplored for this compound, could be employed to design derivatives with enhanced efficacy, altered metabolic pathways, or novel therapeutic targets.

Advances in Spectroscopic and Computational Characterization

Modern analytical techniques provide powerful tools for the in-depth characterization of pharmaceutical compounds. While standard methods like UV-Visible Spectrophotometry are well-established for diclofenac, with absorption maxima typically found around 275 nm, more advanced techniques offer deeper insights. ajpaonline.com

Spectroscopic Advances: Future characterization of this compound would benefit from a combination of spectroscopic methods:

ATR FT-IR and Raman Spectroscopy: Attenuated Total Reflectance Fourier Transform Infrared (ATR FT-IR) and FT-Raman spectroscopy are powerful non-destructive techniques for quantitative analysis and studying solid-state forms. nih.gov Combining these methods with chemometric tools like partial least squares (PLS) allows for rapid and accurate quantification in various formulations. nih.gov

X-ray Powder Diffraction (XRPD): This technique is essential for examining the morphology and crystalline structure of the compound, particularly when complexed with other molecules like cyclodextrins. japsonline.com

Computational Characterization: Computational chemistry provides predictive power that can guide experimental work. Density Functional Theory (DFT) has been used to analyze the conformational structures and polymorphism of diclofenac acid, identifying the most stable forms based on energy calculations. imedpub.com Gas-phase computational studies have also been employed to model the interactions between diclofenac and biomaterials like chitosan, decomposing interaction energies into electrostatic, dispersion, and induction components. nih.gov Applying these computational models to this compound could predict its structural features, stability, and interaction with biological targets or formulation excipients, accelerating its development. imedpub.com

New Frontiers in Solid-State Chemistry and Pre-formulation Science

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence stability, solubility, and bioavailability. Diclofenac sodium is known to exhibit complex solid-state behavior, including polymorphism and the formation of various hydrates. diamond.ac.uknih.gov This inherent variability presents both a challenge and an opportunity for research into this compound.

Solid-State Chemistry:

Polymorphism and Pseudopolymorphism: Different crystalline forms (polymorphs) and solvates/hydrates (pseudopolymorphs) of diclofenac salts can arise depending on the crystallization conditions. imedpub.comnih.gov These forms can have distinct physical properties. nih.gov A thorough investigation into the potential polymorphs and hydrates of this compound is a crucial and unexplored research area.

Crystal Engineering: A promising frontier is the creation of salt cocrystals. For example, a stable salt cocrystal of diclofenac sodium with L-proline has been structurally characterized and shown to have superior solubility and dissolution rates compared to the parent drug. mdpi.com Exploring the potential of this compound to form cocrystals with various pharmaceutically acceptable coformers could lead to a new generation of materials with enhanced properties.

Pre-formulation Science: Pre-formulation is the foundational stage of developing a stable and effective dosage form. ijrpr.com For this compound, this would involve a systematic characterization of its fundamental physicochemical properties, which are currently not well-documented. Key studies would include determining its solubility profile, melting point, pKa, and stability under various conditions (e.g., heat, humidity, light). ajpamc.com Advances in pharmaceutical technology, such as the development of submicron particle formulations (e.g., SoluMatrix technology) for diclofenac, highlight how particle engineering can be used to improve pharmacokinetic properties and create novel drug products with improved clinical utility. nih.govresearchgate.net

Development of Ultra-Sensitive Analytical Methodologies

The need to detect minute quantities of pharmaceutical compounds in complex matrices, such as biological fluids and environmental samples, drives the development of ultra-sensitive analytical methods. While standard techniques like HPLC are widely used, emerging technologies offer significantly lower detection limits. nih.govrootspress.org

Future research should focus on developing and adapting state-of-the-art analytical platforms for this compound. The most promising areas include:

Advanced Chromatography: Techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography coupled with mass spectrometry (HPLC-MS) or tandem ICP-MS provide exceptional sensitivity and specificity for diclofenac, with limits of quantification (LOQ) reported in the sub-µg/L range. nih.govanalis.com.my

Electrochemical Sensors: This is a rapidly advancing field for diclofenac detection. uni-pannon.hu Sensors built on modified electrodes—such as carbon paste electrodes (CPEs), glassy carbon electrodes (GCEs), and screen-printed electrodes (SPEs)—offer advantages of high sensitivity, low cost, and rapid analysis. nih.govmdpi.com Modifications with nanomaterials, including magnetic chitosan nanocomposites or zinc/iron-polyaniline, have yielded sensors with detection limits in the nanomolar (nM) range. nih.govtandfonline.com

Table 1: Comparison of Modern Analytical Methods for Diclofenac Detection

Method Electrode/Column Technique Limit of Detection (LOD) / Limit of Quantification (LOQ) Reference
Electrochemical Sensor Magnetic Chitosan Nanocomposite / CPE Voltammetry LOD: 0.092 nM nih.gov
Electrochemical Sensor Zn/Fe-Polyaniline / CPE Differential Pulse Voltammetry (DPV) LOD: 0.235 µM tandfonline.com
Gas Chromatography - GC-MS LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL nih.gov
Liquid Chromatography - HILIC-MS/MS LOQ: 0.000125 µg/L analis.com.my
Liquid Chromatography C18 Column HPLC-UV LOD: 12.5 ng/mL nih.gov

Expanding Molecular and Acellular Mechanistic Understanding

The primary mechanism of action for diclofenac is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis. nih.gov Diclofenac is noted for inhibiting COX-2 with greater potency than COX-1 compared to many traditional NSAIDs. nih.gov However, a growing body of evidence suggests that the pharmacological activity of diclofenac extends beyond COX inhibition, involving a variety of molecular and acellular targets. nih.gov

Future research into this compound should investigate whether it shares these novel mechanisms or possesses a unique activity profile. Key acellular targets and pathways identified for diclofenac include:

Ion Channel Modulation: Diclofenac has been shown to affect numerous ion channels, including voltage-gated potassium channels and acid-sensing ion channels, which may contribute to its analgesic effects independent of prostaglandin inhibition. mdpi.com

Receptor Inhibition: It can inhibit the thromboxane-prostanoid receptor and has been shown to be an inhibitor of peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov

Enzyme Inhibition: Beyond COX, diclofenac can inhibit lipoxygenase enzymes, affecting a different branch of the arachidonic acid cascade. nih.gov

Microtubule Disruption: In acellular systems, diclofenac has been found to directly bind to and induce the depolymerization of microtubules. This novel mechanism could be relevant to its observed effects on cell cycle progression and autophagy. mdpi.com

Reactive Oxygen Species (ROS) Generation: Studies have shown that diclofenac can trigger the generation of ROS, which may mediate some of its cellular effects, such as inducing apoptosis, independent of p53 status. nih.govnih.gov

Understanding the interaction of this compound with these diverse molecular targets could uncover new therapeutic applications and provide a more complete picture of its pharmacological profile.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Keto Diclofenac Sodium Salt in laboratory settings?

Synthesis typically involves the sodium salt formation of diclofenac, a phenylacetic acid derivative, through neutralization with sodium hydroxide. Characterization includes verifying purity via HPLC, NMR spectroscopy, and melting point determination (288–290°C) . Physicochemical properties such as water solubility (50 mg/mL) and stability under room-temperature storage should be validated using standardized methods outlined in pharmacopeias .

Q. Which analytical methods are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for its precision in quantifying diclofenac derivatives. For cellular studies, immunofluorescence (ICC/IF) protocols, as described in cyclooxygenase inhibition assays, can localize drug interactions using secondary antibodies like DyLight 488 . Ionic liquid-based electrochemical sensors are emerging for real-time monitoring due to their sensitivity in low-concentration environments .

Q. What safety precautions are critical when handling this compound in vitro?

The compound is toxic if swallowed (Risk Code R25) and irritates eyes/skin (R36/37/38). Researchers must wear protective clothing (S36/37), avoid dust inhalation (S22), and dispose of waste via hazardous protocols (S60). Allergenicity risks (e.g., for individuals with kidney disorders) necessitate pre-experiment health screenings .

Q. How do researchers address the compound’s instability in aqueous solutions during experimental design?

Stability studies under varying pH and temperature conditions are essential. Buffered solutions (e.g., PBS) at neutral pH are recommended for short-term use, while lyophilization preserves long-term stability. Degradation products should be monitored via mass spectrometry .

Advanced Research Questions

Q. What experimental strategies differentiate this compound’s cyclooxygenase (COX) inhibition selectivity between COX-1 and COX-2 isoforms?

Competitive binding assays using purified COX enzymes (ovine or human recombinant) quantify IC₅₀ values. For example, diclofenac sodium salt shows higher affinity for COX-1 (IC₅₀ = 60 nM) than COX-2 (IC₅₀ = 200 nM) . Structural analysis via X-ray crystallography further elucidates binding site interactions, particularly the role of the sodium ion in stabilizing the active site .

Q. How can in vivo and in vitro models be optimized to study the anti-inflammatory efficacy of this compound?

Murine models of inflammation (e.g., carrageenan-induced paw edema) are standard for in vivo testing. For in vitro studies, macrophage cell lines (e.g., RAW 264.7) treated with lipopolysaccharide (LPS) can measure prostaglandin E2 (PGE2) suppression via ELISA. Dose-response curves should account for species-specific metabolic differences .

Q. What methodologies resolve contradictions in reported pharmacokinetic data for this compound across studies?

Systematic reviews with meta-analyses (PRISMA guidelines) can harmonize data by adjusting for variables like dosage forms (oral vs. topical), species differences, and assay sensitivity. Sensitivity analyses identify outliers, while subgroup analyses explore confounding factors (e.g., renal clearance rates) .

Q. How do researchers mitigate interference from endogenous compounds in bioanalytical assays for this compound?

Solid-phase extraction (SPE) or protein precipitation with acetonitrile removes matrix interferents. Method validation per ICH guidelines ensures specificity via spike-recovery tests and cross-validation with LC-MS/MS .

Q. What cross-disciplinary approaches enhance understanding of this compound’s environmental impact?

Adsorption studies using polyacrylic acid-modified chitosan microspheres quantify pharmaceutical uptake in wastewater. Ecotoxicity assays (e.g., Daphnia magna mortality tests) evaluate environmental risks, while computational models predict biodegradation pathways .

Methodological Considerations

  • Experimental Design : Use randomized block designs to control batch variability in synthesis. For cellular assays, include vehicle controls (e.g., DMSO) to normalize solvent effects .
  • Data Interpretation : Apply multivariate regression to correlate physicochemical properties (e.g., pKa = 4) with bioavailability. Use grounded theory frameworks to analyze qualitative data from interdisciplinary studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.